![molecular formula C15H15N5O2S B2389743 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide CAS No. 850158-72-4](/img/structure/B2389743.png)
2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide
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Overview
Description
“2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide” is a chemical compound with the molecular formula C17H19N5OS . It has an average mass of 341.431 Da and a monoisotopic mass of 341.131042 Da . The compound has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .
Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a triazole ring fused with a pyrimidine ring . This core is substituted at the 2-position by a sulfanyl group that is linked to an acetamide moiety . The acetamide moiety is further substituted by a 4-hydroxyphenyl group .
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, and its index of refraction is 1.674 . It has a molar refractivity of 97.7±0.5 cm3, and its polar surface area is 97 Å2 . The compound’s polarizability is 38.7±0.5 10-24 cm3, and its surface tension is 52.1±7.0 dyne/cm . Its molar volume is 260.4±7.0 cm3 .
Scientific Research Applications
- Research has shown that derivatives of this compound exhibit antimicrobial properties. Specifically, some novel derivatives demonstrated high selectivity against Klebsiella pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA) while maintaining a good safety profile . These findings suggest potential applications in combating bacterial infections.
- Compounds containing the [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one skeleton have shown remarkable anti-epileptic activities. The pyrimidine-7(4H)-one motif is the necessary “active core” for this effect . Thus, this compound could be explored further for its potential in managing epilepsy.
- Heterocyclic scaffolds like triazolo pyrimidine often exhibit diverse pharmacological activities. In particular, they have been investigated as potential anticancer agents . Further studies could explore the specific mechanisms by which this compound affects cancer cells.
- Some triazolo pyrimidine derivatives have been investigated as CB2 cannabinoid receptor agonists. These receptors play a role in immune modulation and inflammation, making them relevant targets for drug development .
Antimicrobial Activity
Anti-Epileptic Activity
Anticancer Properties
CB2 Cannabinoid Agonists
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, reactivity, and potential biological activities. Given the interest in [1,2,4]triazolo[1,5-a]pyrimidines in medicinal chemistry , this compound could be a candidate for further study in this context.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of triazolopyrimidines , which are known to interact with a wide range of targets, including various enzymes and receptors .
Mode of Action
Triazolopyrimidines are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der waals forces .
Biochemical Pathways
Triazolopyrimidines are known to modulate a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of the triazolopyrimidine moiety may influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body, its metabolism, and its rate of excretion .
Result of Action
Triazolopyrimidines are known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9-7-10(2)20-14(16-9)18-15(19-20)23-8-13(22)17-11-3-5-12(21)6-4-11/h3-7,21H,8H2,1-2H3,(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUZUEIASNEBHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(=O)NC3=CC=C(C=C3)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide |
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